Cas no 321840-52-2 ((1S)-1-(4-Fluorophenyl)butylamine)

321840-52-2 structure
Nome del prodotto:(1S)-1-(4-Fluorophenyl)butylamine
Numero CAS:321840-52-2
MF:C10H14FN
MW:167.223266124725
MDL:MFCD12757052
CID:834870
PubChem ID:28165474
(1S)-1-(4-Fluorophenyl)butylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1-(4-Fluorophenyl)butan-1-amine
- (1S)-1-(4-fluorophenyl)butan-1-amine
- (1S)-1-(4-FLUOROPHENYL)BUTYLAMINE HCl
- (1S)-1-(4-FLUOROPHENYL)BUTYLAMINE-HCL
- Benzenemethanamine, 4-fluoro-a-propyl-, (aS)-
- W5405
- A875681
- SCHEMBL1762072
- AKOS006290634
- F21118
- AKOS015842983
- 321840-52-2
- DTXSID40651156
- (S)-1-(4-Fluorophenyl)butane-1-amine
- CS-0450991
- ZIQUQHBBALXDFL-JTQLQIEISA-N
- DS-019098
- (1S)-1-(4-Fluorophenyl)butylamine
-
- MDL: MFCD12757052
- Inchi: 1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1
- Chiave InChI: ZIQUQHBBALXDFL-JTQLQIEISA-N
- Sorrisi: FC1C=CC(=CC=1)[C@H](CCC)N
Proprietà calcolate
- Massa esatta: 167.11100
- Massa monoisotopica: 167.111027613g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 119
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- PSA: 26.02000
- LogP: 3.32590
(1S)-1-(4-Fluorophenyl)butylamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-(4-Fluorophenyl)butylamine Dati doganali
- CODICE SA:2921499090
- Dati doganali:
Codice doganale cinese:
2921499090Panoramica:
2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
(1S)-1-(4-Fluorophenyl)butylamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K09213-1g |
(S)-1-(4-fluorophenyl)butan-1-amine hydrochloride |
321840-52-2 | >95% | 1g |
$495 | 2024-05-23 | |
eNovation Chemicals LLC | K03657-1g |
(1S)-1-(4-FLUOROPHENYL)BUTYLAMINE-HCl |
321840-52-2 | 97% | 1g |
$495 | 2023-09-04 | |
eNovation Chemicals LLC | K03657-5g |
(1S)-1-(4-FLUOROPHENYL)BUTYLAMINE-HCl |
321840-52-2 | 97% | 5g |
$1475 | 2023-09-04 | |
TRC | F402513-100mg |
(1S)-1-(4-Fluorophenyl)butylamine |
321840-52-2 | 100mg |
$ 340.00 | 2022-06-02 | ||
TRC | F402513-10mg |
(1S)-1-(4-Fluorophenyl)butylamine |
321840-52-2 | 10mg |
$ 70.00 | 2022-06-02 | ||
Apollo Scientific | PC48548-250mg |
(1S)-1-(4-Fluorophenyl)butylamine hydrochloride |
321840-52-2 | 95% | 250mg |
£692.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y0982975-5g |
(S)-1-(4-Fluorophenyl)butan-1-amine |
321840-52-2 | 95% | 5g |
$1300 | 2024-08-02 | |
Apollo Scientific | PC48548-1g |
(1S)-1-(4-Fluorophenyl)butylamine hydrochloride |
321840-52-2 | 95% | 1g |
£1732.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y0982975-5g |
(S)-1-(4-fluorophenyl)butan-1-amine |
321840-52-2 | 95% | 5g |
$1300 | 2025-02-25 | |
eNovation Chemicals LLC | K09213-1g |
(S)-1-(4-fluorophenyl)butan-1-amine hydrochloride |
321840-52-2 | >95% | 1g |
$495 | 2025-03-03 |
(1S)-1-(4-Fluorophenyl)butylamine Letteratura correlata
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
321840-52-2 ((1S)-1-(4-Fluorophenyl)butylamine) Prodotti correlati
- 473732-57-9(1-(3-FLUOROPHENYL)PROPYLAMINE)
- 74877-10-4(1-(4-Fluorophenyl)propan-1-amine)
- 2229338-12-7(tert-butyl N-1-amino-3-(5-methylpyridin-3-yl)propan-2-ylcarbamate)
- 781616-32-8(1,3-Bis(bromomethyl)-5-chlorobenzene)
- 2137086-03-2((3R)-3-{(benzyloxy)carbonylamino}-3-(6-bromo-1,3-dioxaindan-5-yl)propanoic acid)
- 1807216-78-9(Ethyl 3-aminomethyl-5-cyano-4-hydroxyphenylacetate)
- 2225177-13-7(3-(Pyrazin-2-yl)-5-bromophenylboronic acid)
- 2138810-02-1(Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]-)
- 937682-00-3(4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine)
- 1804833-89-3(2-(Chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-acetic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:321840-52-2)(1S)-1-(4-Fluorophenyl)butylamine

Purezza:99%
Quantità:1g
Prezzo ($):508.0